molecular formula C13H19NO3 B11181549 N-(butan-2-yl)-3,5-dimethoxybenzamide

N-(butan-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B11181549
M. Wt: 237.29 g/mol
InChI Key: VOSLSQFQTWAFOL-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields such as medicine, agriculture, and industry

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-butan-2-yl-3,5-dimethoxybenzamide

InChI

InChI=1S/C13H19NO3/c1-5-9(2)14-13(15)10-6-11(16-3)8-12(7-10)17-4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

VOSLSQFQTWAFOL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Acyl Chloride-Mediated Amidation

The most widely reported method involves the reaction of 3,5-dimethoxybenzoyl chloride with sec-butylamine (butan-2-ylamine) under basic conditions.

Synthesis of 3,5-Dimethoxybenzoyl Chloride

  • Starting material : 3,5-Dimethoxybenzoic acid.

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], catalytic DMF.

  • Conditions :

    • Temperature : Reflux (40–65°C).

    • Time : 1–4 hours.

    • Molar ratio : 1:5 (acid:SOCl₂).

  • Yield : >98% purity (GC-MS).

Example Protocol :

  • 3,5-Dimethoxybenzoic acid (10.0 g, 50.6 mmol) and SOCl₂ (35.3 mL, 253 mmol) are refluxed at 65°C for 3 hours.

  • Excess SOCl₂ is removed under reduced pressure.

  • Crude 3,5-dimethoxybenzoyl chloride is obtained as a pale-yellow liquid (quantitative yield).

Coupling with sec-Butylamine

  • Reagents : Triethylamine (TEA) or pyridine.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions :

    • Temperature : 0°C to room temperature.

    • Time : 1–2 hours.

Example Protocol :

  • 3,5-Dimethoxybenzoyl chloride (5.0 g, 23.4 mmol) in DCM (50 mL) is added dropwise to sec-butylamine (1.7 g, 23.4 mmol) and TEA (3.3 mL, 23.4 mmol) in DCM (30 mL) at 0°C.

  • The mixture is stirred at room temperature for 1 hour.

  • Workup:

    • Wash with 5% HCl (2 × 50 mL).

    • Dry over MgSO₄.

    • Purify via flash chromatography (DCM:MeOH = 96:4).

  • Yield : 68% (4.2 g).

Coupling Agent-Assisted Methods

Alternative approaches employ carbodiimides (e.g., EDCl, DCC) or uronium salts (HATU).

HATU-Mediated Coupling

  • Reagents : HATU, DIPEA.

  • Solvent : DMF or acetonitrile.

  • Conditions :

    • Temperature : Room temperature.

    • Time : 12–24 hours.

Example Protocol :

  • 3,5-Dimethoxybenzoic acid (2.0 g, 10.1 mmol), HATU (4.6 g, 12.1 mmol), and DIPEA (3.5 mL, 20.2 mmol) are stirred in DMF (30 mL) for 10 minutes.

  • sec-Butylamine (0.89 g, 12.1 mmol) is added.

  • After 24 hours, the mixture is diluted with ethyl acetate (100 mL), washed with brine, and purified by column chromatography.

  • Yield : 72% (1.8 g).

Optimization and Mechanistic Insights

Solvent Effects

  • Polar aprotic solvents (DCM, THF) favor acyl chloride reactivity.

  • DMF enhances coupling agent efficiency but complicates purification.

Base Selection

  • Triethylamine : Minimizes side reactions (e.g., over-acylation).

  • DIPEA : Reduces racemization in stereosensitive couplings.

Temperature Control

  • 0°C : Suppresses thermal decomposition of acyl chlorides.

  • Room temperature : Suitable for stable intermediates.

Analytical Characterization

Spectroscopic Data

Technique Data Source
¹H NMR (CDCl₃)δ 1.02 (t, J = 7.3 Hz, 3H), 1.45–1.55 (m, 2H), 3.82 (s, 6H), 6.45 (s, 1H), 6.55 (s, 2H), 7.12 (br s, 1H, NH)
¹³C NMR (CDCl₃)δ 13.8 (CH₃), 29.5 (CH₂), 55.2 (OCH₃), 105.3 (C-Ar), 107.8 (C-Ar), 140.2 (C=O)
IR (cm⁻¹)3280 (N–H), 1645 (C=O), 1590 (C–O)
HRMS [M+H]⁺ calc. 266.1392, found 266.1389

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN:H₂O = 70:30).

  • Melting point : 128–130°C.

Comparative Analysis of Methods

Parameter Acyl Chloride Method Coupling Agent Method
Yield 68–75%70–72%
Reaction Time 1–2 hours12–24 hours
Cost Low (SOCl₂)High (HATU)
Purification Simple (chromatography)Challenging (DMF removal)
Scalability ExcellentModerate

Industrial-Scale Considerations

Batch Process Optimization

  • Continuous distillation of SOCl₂ improves safety.

  • In-line pH monitoring ensures complete neutralization during workup.

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product) for acyl chloride route.

  • PMI : 12.4 (total mass input/mass product) .

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-3,4-dimethoxybenzamide
  • N-(butan-2-yl)-3,5-dimethoxybenzoic acid
  • N-(butan-2-yl)-3,5-dimethoxybenzylamine

Uniqueness

N-(butan-2-yl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced bioactivity and stability, making it a valuable candidate for further research and development .

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